2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate
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Overview
Description
2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate typically involves the construction of the thiazolidine ring from acyclic precursors. One common method is the cyclocondensation reaction, where acyclic precursors undergo cyclization to form the thiazolidine ring . The reaction conditions often include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzenesulfonate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of other heterocyclic compounds.
Biology: It exhibits potential biological activities, such as antimicrobial and antitumor properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as metalloproteinases and phospholipase A2, thereby modulating various biological processes . The presence of the thiazolidine ring and nitrobenzenesulfonate moiety contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure and exhibit comparable biological activities.
2,3-Dihydro-1,3-thiazoles: These compounds are structurally related and have been studied for their antiparasitic and kinase inhibitory activities.
Uniqueness
2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20N4O6S2 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-methyl-2-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H20N4O6S2/c1-12(2)18-19(25)22-20(31-18)23-21-11-14-9-13(3)7-8-17(14)30-32(28,29)16-6-4-5-15(10-16)24(26)27/h4-12,18H,1-3H3,(H,22,23,25)/b21-11+ |
InChI Key |
CDDDGADZEHMEJG-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C=N/N=C/3\NC(=O)C(S3)C(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=NN=C3NC(=O)C(S3)C(C)C |
Origin of Product |
United States |
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